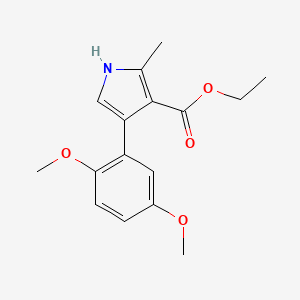

ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

描述

Ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound characterized by a 2,5-dimethoxyphenyl substituent at the 4-position and a methyl group at the 2-position of the pyrrole ring. The ethyl ester at the 3-position enhances solubility in organic solvents, while the methoxy groups contribute to electron-donating effects, influencing reactivity and intermolecular interactions.

属性

IUPAC Name |

ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-5-21-16(18)15-10(2)17-9-13(15)12-8-11(19-3)6-7-14(12)20-4/h6-9,17H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPMVHSZRJDRPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC=C1C2=C(C=CC(=C2)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a complex compound that may interact with multiple targets. It’s worth noting that compounds with similar structures, such as 2,5-Dimethoxy-4-ethylamphetamine (DOET), are known to interact with the 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Mode of Action

Based on its structural similarity to doet, it may act as a partial agonist at the 5-ht2a, 5-ht2b, and 5-ht2c receptors. This interaction could lead to changes in neurotransmitter activity and subsequent alterations in perception and cognition.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Pharmacokinetics

Similar compounds like doet are known to have long-lasting effects, suggesting they may have unique pharmacokinetic properties.

生物活性

Ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : Ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate

- Molecular Formula : C16H19N O4

- Molecular Weight : 299.33 g/mol

The compound features a pyrrole ring substituted with a dimethoxyphenyl group and an ethyl ester functional group, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate. It has been shown to inhibit various cancer cell lines through different mechanisms:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.

- Case Study : In a study evaluating its effects on human breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| HeLa | 20 | Cell cycle arrest |

| A549 | 25 | Induction of oxidative stress |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens:

- Antibacterial Activity : Ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects:

- Mechanism : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Research Findings : In an in vivo model of inflammation induced by carrageenan, treatment with the compound reduced paw edema significantly compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 4-(2,5-dimethoxyphenyl)-2-methyl-1H-pyrrole-3-carboxylate can be attributed to its structural features:

- Pyrrole Ring : Essential for biological activity; modifications can enhance or reduce potency.

- Dimethoxy Substitution : Influences lipophilicity and receptor binding affinity.

- Ethyl Ester Group : Enhances solubility and bioavailability.

相似化合物的比较

The following analysis compares the target compound with structurally related ethyl pyrrole-3-carboxylate derivatives, focusing on substituent effects, spectral properties, and synthesis methodologies.

Structural and Substituent Analysis

Key Observations :

- Substituent Electronic Effects: The target compound’s 2,5-dimethoxyphenyl group provides strong electron-donating effects, contrasting with the electron-withdrawing cyano (7c, ), trifluoromethyl (), and halogenated (215, ) substituents in analogs.

- Steric Hindrance: The dimethoxyphenyl group introduces moderate steric bulk compared to the planar cyano-phenyl group in 7c or the compact trifluoromethylpyridine in .

Spectral Properties

¹H NMR Comparison:

- Methoxy vs. Halogen Effects : The target’s methoxy protons resonate as singlets (~3.8–4.0 ppm), while halogenated analogs (e.g., 215 ) show downfield shifts for aromatic protons due to electron-withdrawing effects.

Mass Spectrometry:

- Target: Expected [M+H]⁺ ~318 (C₁₇H₂₀NO₅⁺), comparable to (m/z 328.2) but lighter than iodinated 215 (m/z 402.2 ).

Hydrogen Bonding and Crystallography

- Hydrogen Bonding: The target’s methoxy groups may participate in C–H···O interactions, contrasting with stronger N–H···N bonds in amino-substituted 7c . highlights the role of substituents in defining crystal packing via graph-set analysis .

- Crystallographic Tools : SHELX programs ( ) are widely used for structural refinement of such compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。